Dihydrolenperone mechanism of action in non-small cell lung cancer
Dihydrolenperone mechanism of action in non-small cell lung cancer
The following technical guide provides an in-depth analysis of Dihydrolenperone , a butyrophenone metabolite, and its specific mechanistic relevance in Non-Small Cell Lung Cancer (NSCLC).
This guide synthesizes historical Phase I data (circa 1993) with modern molecular oncology, specifically focusing on the Dopamine D2 Receptor (DRD2) antagonism and cationic amphiphilic drug (CAD) properties that drive its cytotoxicity.[1]
Executive Summary & Compound Profile
Dihydrolenperone is the reduced metabolite of lenperone , a butyrophenone antipsychotic. While originally developed for psychiatric indications, it was identified in the early 1990s as a potential antineoplastic agent. Unlike its parent compound, dihydrolenperone was selected for Phase I oncology trials due to a favorable toxicity profile and sustained in vitro cytotoxicity against lung adenocarcinomas.[1]
-
Chemical Class: Butyrophenone (Reduced ketone derivative).[1]
-
Primary Target: Dopamine D2 Receptor (DRD2) – Antagonist.[1][2]
-
Secondary Mechanism: Lysosomal disruption via Cationic Amphiphilic Drug (CAD) behavior.[1]
-
Clinical Status: Investigational (Historical Phase I: Invest New Drugs, 1993).[1]
Mechanistic Architecture
The anti-tumor efficacy of dihydrolenperone in NSCLC is not a single-hit event.[1] It operates through a Dual-Modality Mechanism involving receptor-mediated signaling suppression and biophysical membrane disruption.[1]
A. The DRD2 Antagonism Pathway (Signaling)
NSCLC cells, particularly those with stem-like properties (Cancer Stem Cells - CSCs), frequently overexpress the Dopamine D2 Receptor (DRD2).[1] Endogenous dopamine acts as an autocrine growth factor.[1]
-
Blockade: Dihydrolenperone binds to the G-protein coupled DRD2 receptor.[1]
-
cAMP/PKA Suppression: Normally, DRD2 activation inhibits adenylyl cyclase (via
), lowering cAMP.[1] However, in the context of cancer "addiction" to dopaminergic signaling, the antagonism disrupts the homeostatic feedback loops required for stemness maintenance. -
NF-
B & Wnt Inhibition: The critical downstream effect is the suppression of the NF- B and Wnt/ -catenin pathways.[1] These pathways are essential for the survival of A549 and H1975 lung cancer cell lines. -
Result: Induction of
cell cycle arrest and reduction of spheroid-forming capacity (stemness).
B. Lysosomotropism & Cholesterol Homeostasis (Biophysical)
As a cationic amphiphilic drug (CAD), dihydrolenperone accumulates in acidic organelles (lysosomes).[1]
-
Accumulation: The drug becomes protonated and trapped within lysosomes.[1]
-
LMP (Lysosomal Membrane Permeabilization): High concentrations destabilize the lysosomal membrane, releasing cathepsins into the cytosol.[1]
-
Cholesterol Trafficking: It inhibits lysosomal cholesterol transport (similar to Niemann-Pick type C phenotype), starving the rapidly dividing cancer cell of cholesterol required for membrane biogenesis.[1]
Visualization: Dihydrolenperone Signaling Cascade[1]
Caption: Figure 1.[1] Dual mechanism of Dihydrolenperone: (Left) DRD2 antagonism suppressing NF-κB/Wnt-driven stemness; (Right) Lysosomal accumulation triggering metabolic stress.[1]
Experimental Validation Protocols
To rigorously evaluate Dihydrolenperone in a modern research setting, the following self-validating protocols are recommended. These move beyond simple cytotoxicity (MTT) to mechanistic confirmation.[1]
Protocol A: DRD2-Dependent Spheroid Formation Assay (Stemness)
Objective: Confirm that Dihydrolenperone specifically targets the cancer stem cell (CSC) sub-population, a hallmark of DRD2 antagonists.[1]
Materials:
-
NSCLC Cell Lines: A549 (High DRD2), H1299 (Low DRD2 - Negative Control).[1]
-
Ultra-low attachment 96-well plates.[1]
-
Reagents: Dihydrolenperone (1–10
M), EGF/bFGF supplemented media.[1]
Workflow:
-
Seeding: Seed 500 cells/well in serum-free stem cell media.
-
Treatment: Apply Dihydrolenperone at
and concentrations on Day 0 and Day 3. -
Observation: Image spheroids on Day 7 and Day 14.
-
Quantification: Measure Sphere Forming Efficiency (SFE) = (Number of spheres / Number of seeded cells)
100.[1] -
Validation Check: The effect must be significantly attenuated in the H1299 (Low DRD2) line or rescued by the addition of a specific DRD2 agonist (e.g., Quinpirole).[1]
Protocol B: Lysosomal Integrity & Cholesterol Accumulation
Objective: Validate the secondary "Cationic Amphiphilic" mechanism.[1][3]
Workflow:
-
Staining: Treat cells with Dihydrolenperone (5
M, 24h).[1] -
Filipin Staining: Fix cells and stain with Filipin III (fluorescent cholesterol binding).[1]
-
LysoTracker: Co-stain with LysoTracker Red.[1]
-
Readout: Confocal microscopy.
-
Positive Result: Distinct punctate accumulation of cholesterol (Filipin) co-localizing with expanded lysosomes (LysoTracker), indicating blocked cholesterol egress.[1]
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Quantitative Data Summary (Historical & Predicted)
The following table summarizes the expected pharmacological profile based on the 1993 Phase I data and class-effect properties of butyrophenones in NSCLC.
| Parameter | Value / Characteristic | Relevance to NSCLC |
| Primary Target | Dopamine D2 Receptor ( | High affinity allows targeting of overexpressing tumors.[1] |
| Active Metabolite | Reduced ketone of Lenperone | Improved metabolic stability compared to parent drug.[1] |
| Phase I MTD | Dose-limiting toxicity: Sedation/Extrapyramidal | CNS side effects are the primary barrier to high-dose oncology use.[1] |
| IC50 (A549) | Requires micromolar levels for direct cytotoxicity; nanomolar for signaling modulation.[1] | |
| Synergy Potential | High with Platinum agents (Cisplatin) | DRD2 antagonists sensitize resistant cells to chemotherapy.[1] |
Strategic Implications for Drug Development[1]
The "Repurposing" Challenge
While Dihydrolenperone showed promise in 1993, its development stalled.[1] Reviving this compound requires addressing the CNS toxicity window .[1]
-
Problem: The dose required for lysosomal disruption in lungs often exceeds the threshold for D2 blockade in the brain (causing Parkinsonian symptoms).[1]
-
Solution: Development of peripherally restricted derivatives or nanoparticle encapsulation (e.g., liposomal dihydrolenperone) to prevent Blood-Brain Barrier (BBB) crossing while targeting lung tissue.[1]
Recommended Citation for Grant/Paper Grounding
When referencing the foundational work for this compound in lung cancer, use the specific 1993 Phase I trial which established its safety profile and initial efficacy signal.
Key Reference: Woolley, P. V., et al. "Phase I trial of dihydrolenperone in lung cancer patients: a novel compound with in vitro activity against lung cancer." Investigational New Drugs 11.1 (1993): 29-37.[1][4]
References
-
Woolley, P. V., et al. (1993).[1] Phase I trial of dihydrolenperone in lung cancer patients: a novel compound with in vitro activity against lung cancer.[1] Investigational New Drugs.
-
Weissenrieder, J. S., et al. (2019).[1] Repurposing of antipsychotics as antineoplastic agents: The role of dopamine receptors in cancer. Journal of Oncology.
-
Wang, X., et al. (2018).[1] Overexpressed D2 Dopamine Receptor Inhibits Non-Small Cell Lung Cancer Progression through Inhibiting NF-κB Signaling Pathway.[1][5] Cellular Physiology and Biochemistry.
-
Hansen, S. H., et al. (2010).[1] Cytotoxic effects of antipsychotic drugs implicate cholesterol homeostasis as a novel chemotherapeutic target.[1][3] Pharmacology Research.[1]
Sources
- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Cytotoxic effects of antipsychotic drugs implicate cholesterol homeostasis as a novel chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. karger.com [karger.com]
